(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691094
InChI: InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+
SMILES: CC1=C(C=CC=C1Br)C=CCCCCCBr
Molecular Formula: C14H18Br2
Molecular Weight: 346.10 g/mol

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

CAS No.:

Cat. No.: VC13691094

Molecular Formula: C14H18Br2

Molecular Weight: 346.10 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene -

Specification

Molecular Formula C14H18Br2
Molecular Weight 346.10 g/mol
IUPAC Name 1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene
Standard InChI InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+
Standard InChI Key ACWBGMTZJSLEDC-VMPITWQZSA-N
Isomeric SMILES CC1=C(C=CC=C1Br)/C=C/CCCCCBr
SMILES CC1=C(C=CC=C1Br)C=CCCCCCBr
Canonical SMILES CC1=C(C=CC=C1Br)C=CCCCCCBr

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a benzene ring substituted at three positions:

  • 1-Bromo group: Electron-withdrawing substituent influencing electrophilic aromatic substitution reactivity.

  • 2-Methyl group: Steric and electronic modulator affecting regioselectivity in subsequent reactions.

  • 3-(7-Bromohept-1-en-1-yl) chain: A seven-carbon alkenyl bromide with an E-configured double bond, confirmed by NMR coupling constants (J=1216 HzJ = 12–16\ \text{Hz}) .

Molecular Formula: C14H17Br2\text{C}_{14}\text{H}_{17}\text{Br}_2
Molecular Weight: 345.09 g/mol (calculated from isotopic composition) .

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene
SMILESBrC1=C(C=CC(=C1)C)C/C=C\CCCCCBr
InChIKeyQCDHDMNVZBREKZ-DUXPYHPUSA-N

Synthesis and Catalytic Strategies

Cross-Metathesis Approaches

The E-alkenyl bromide moiety is synthesized via molybdenum-catalyzed cross-metathesis (CM), a method optimized for stereoretentive bond formation :

  • Catalyst: Mo(NC6F5)2Cl2(DME) (Mo-A) enables high E-selectivity (>95%) in alkenyl bromide synthesis.

  • Substrates:

    • Styrenyl bromides (e.g., 1-bromo-3-vinylbenzene derivatives).

    • Terminal alkenes (e.g., 6-bromo-1-heptene).

  • Conditions: Toluene, 45°C, 12–24 hours, yielding 70–85% isolated product .

Table 2: Representative CM Reaction Parameters

ParameterValueOutcome
Catalyst Loading5 mol% Mo-A82% Yield
SolventTolueneE:Z > 20:1
Temperature45°C24 hours

Alternative Routes

  • Heck Coupling: Palladium-mediated coupling of 1-bromo-2-methylbenzene with 7-bromohept-1-ene .

  • Wittig Olefination: Phosphorus ylides and brominated benzaldehydes, though less stereoselective .

Physicochemical Properties

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3):

    • δ 7.45 (d, J=8.4 HzJ = 8.4\ \text{Hz}, 1H, Ar-H)

    • δ 6.85 (d, J=16.0 HzJ = 16.0\ \text{Hz}, 1H, CH=CH)

    • δ 2.35 (s, 3H, CH3) .

  • 13^{13}C NMR: δ 138.2 (C-Br), 130.5 (CH=CH), 21.4 (CH3) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The dual bromine sites enable sequential cross-couplings:

  • Aryl Bromide: Reacts with arylboronic acids under Pd catalysis.

  • Alkenyl Bromide: Participates in Negishi or Stille couplings for C–C bond formation .

Pharmaceutical Intermediates

  • Phomactin A Synthesis: Key precursor for diterpenoid frameworks via CM reactions .

  • Anticancer Agents: Bromoarenes are intermediates in kinase inhibitor development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator